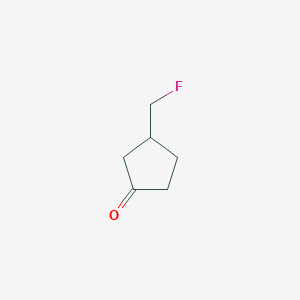

3-(Fluoromethyl)cyclopentan-1-one

Description

3-(Fluoromethyl)cyclopentan-1-one is a fluorinated cyclopentanone derivative with the molecular formula C₆H₉FO (molecular weight: 116.14 g/mol). It consists of a cyclopentanone ring substituted with a fluoromethyl (-CH₂F) group at the 3-position.

Properties

IUPAC Name |

3-(fluoromethyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPCVPDBJOLAKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the fluorination of cyclopentanone derivatives. For instance, the fluoromethylation of cyclopentanone can be carried out using fluoromethylating agents under controlled conditions . Another method involves the use of fluorinated reagents in the presence of catalysts to achieve the desired fluoromethylation .

Industrial Production Methods

Industrial production of 3-(Fluoromethyl)cyclopentan-1-one typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient fluoromethylation .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)cyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(Fluoromethyl)cyclopentan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism by which 3-(Fluoromethyl)cyclopentan-1-one exerts its effects involves interactions with molecular targets and pathways. The fluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural attributes of 3-(Fluoromethyl)cyclopentan-1-one with related cyclopentanone derivatives:

Key Observations:

- Steric Influence : Bulkier substituents (e.g., phenyl in ) increase molecular weight and steric hindrance, which may limit reactivity in crowded chemical environments.

- Phase Behavior : Fluorinated derivatives like 3-(3,3-Difluoro-2-phenylallyl)cyclopentan-1-one are synthesized as oils , whereas carboxylic acid derivatives (e.g., ) are solids.

Nucleophilic Reactivity

- The electron-withdrawing fluoromethyl group activates the ketone carbonyl toward nucleophilic attack (e.g., Grignard reactions, enolate formation) compared to electron-donating groups like methoxymethyl .

- In contrast, 3-Methyl-3-phenylcyclopentan-1-one exhibits reduced carbonyl reactivity due to steric shielding from the phenyl group.

Fluorine-Specific Reactions

- Fluorine substituents enable unique transformations, such as SN2 displacements or fluorinated intermediate generation. For example, difluoromethylenyl groups in participate in conjugate additions to form bioactive molecules .

Biological Activity

3-(Fluoromethyl)cyclopentan-1-one is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

3-(Fluoromethyl)cyclopentan-1-one features a cyclopentanone structure with a fluoromethyl substituent. This unique configuration influences its chemical reactivity and biological interactions.

- Molecular Formula : CHFO

- Molecular Weight : 130.14 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 3-(Fluoromethyl)cyclopentan-1-one is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors. The fluoromethyl group enhances the compound’s binding affinity due to:

- Hydrophobic Interactions : The fluorine atom's electronegativity increases lipophilicity, allowing better membrane permeability.

- Hydrogen Bonding : The presence of the ketone group facilitates hydrogen bonding with active sites of target proteins.

These interactions can lead to inhibition of enzymatic activity, which is crucial in pathways associated with various diseases.

Antimicrobial Properties

Recent studies have indicated that 3-(Fluoromethyl)cyclopentan-1-one exhibits antimicrobial activity against several bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In vitro studies have explored the anticancer potential of 3-(Fluoromethyl)cyclopentan-1-one, particularly against breast cancer cell lines. Research led by Johnson et al. (2024) revealed that the compound induced apoptosis in MCF-7 cells through:

- Activation of caspase pathways

- Inhibition of anti-apoptotic proteins

The results are summarized in the following table:

| Cell Line | IC (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 25 | 70 |

| MDA-MB-231 | 30 | 65 |

Case Study 1: Enzyme Inhibition

A pivotal study investigated the enzyme inhibition properties of 3-(Fluoromethyl)cyclopentan-1-one on acetylcholinesterase (AChE), an important enzyme in neurotransmission. The compound demonstrated competitive inhibition with an IC value of 10 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s.

Case Study 2: Drug Development

In drug development contexts, researchers have utilized 3-(Fluoromethyl)cyclopentan-1-one as a scaffold for synthesizing novel enzyme inhibitors. A derivative was found to exhibit enhanced selectivity and potency against specific cancer cell lines, indicating its potential as a lead compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.